molecular formula C35H58O B116763 all-E-Heptaprenol CAS No. 32304-16-8

all-E-Heptaprenol

Cat. No.: B116763
CAS No.: 32304-16-8
M. Wt: 494.8 g/mol
InChI Key: GXDCABNKZQORKZ-YUIIPXGZSA-N
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Description

Synthesis Analysis

The synthesis of all-E-Heptaprenol involves the use of the nerol-derived sulfone as the key intermediate . The sulfone is prepared by the literature route and is converted in five additional steps to this compound . The use of Eu(hfc)(3) as an NMR shift reagent enabled confirmation of the structure and stereochemistry of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C35H58O . Its molecular weight is 494.83 .


Physical And Chemical Properties Analysis

This compound is a liquid . It should be stored at -20° C .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z,Z,Z,Z,E,E,ω)-heptaprenol was described through a practical, multigram synthesis, using nerol-derived sulfone as a key intermediate. The synthesis enabled preparative access to key reagents for studying the biosynthesis of the bacterial cell envelope, indicating its relevance in microbiological research and potential applications in understanding cell envelope formation (Hesek et al., 2012).

Occurrence in Biological Systems

Polyprenols, including heptaprenol, were identified in several cultivated cyanobacteria. The presence of heptaprenol in unicellular and filamentous non-heterocystous cyanobacteria, but not in heterocystous species, indicates its role in the lipid composition of these organisms and suggests a potential precursor role in the formation of long-chain acyclic regular isoprenoid hydrocarbons (Bauersachs et al., 2010).

Controlled Cyclization of Acyclic Terpenoids

A general preparation method for all-(E)-polyprenols, including heptaprenol, was developed from readily available geranyl sulfone. This method facilitated controlled electrophilic cyclization at carbon-carbon double bonds remote from the flat and rigid benzenesulfonyl groups, indicating its significance in organic chemistry and potential applications in synthesizing complex terpenoid structures (Kuk et al., 2008).

Safety and Hazards

The safety data sheet for all-E-Heptaprenol suggests that it may cause skin irritation and serious eye damage . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to take precautionary measures against static discharge .

Mechanism of Action

Target of Action

All-E-Heptaprenol is a biochemical compound used in proteomics research . The specific primary targets of this compound are not fully elucidated yet. More research is needed to identify the compound’s primary targets and their roles.

Mode of Action

It is suggested that it might interfere with cell membrane function or inhibit cancer cell proliferation

Biochemical Pathways

This compound is involved in various biochemical pathways. It is suggested that it might be derived from the precursor molecule dimethylallyl diphosphate (DMAPP) through a series of enzymatic reactions .

Result of Action

Some studies propose that it might have anti-tumor properties. More research is needed to describe the molecular and cellular effects of the compound’s action.

Properties

IUPAC Name

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCABNKZQORKZ-YUIIPXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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